N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the pyridine and quinazoline moieties in this compound suggests potential pharmacological applications.
Preparation Methods
Chemical Reactions Analysis
N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline or pyridine rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Known for its potent anticancer activity.
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial growth factor receptor (VEGFR).
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits strong antimicrobial activity.
The uniqueness of this compound lies in its specific combination of the cycloheptyl and pyridin-3-yl groups, which may confer distinct biological activities and pharmacological properties.
Properties
Molecular Formula |
C20H22N4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H22N4/c1-2-4-10-16(9-3-1)22-20-17-11-5-6-12-18(17)23-19(24-20)15-8-7-13-21-14-15/h5-8,11-14,16H,1-4,9-10H2,(H,22,23,24) |
InChI Key |
REYRWOJVPIEDER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.